molecular formula C12H14ClNO4S B1318650 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride CAS No. 952946-98-4

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride

Cat. No.: B1318650
CAS No.: 952946-98-4
M. Wt: 303.76 g/mol
InChI Key: HEXKGFPPFKNFCR-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride (CAS: 952946-98-4) is a benzenesulfonyl chloride derivative with two key substituents: a methoxy group (-OCH₃) at the para position and a pyrrolidinylcarbonyl group (-CO-pyrrolidine) at the meta position relative to the sulfonyl chloride (-SO₂Cl) group. Its molecular formula is C₁₂H₁₃ClNO₄S, with a molecular weight of 302.75 g/mol . This compound is likely utilized as an intermediate in pharmaceutical synthesis, analogous to sulfonyl chlorides described in medicinal chemistry contexts .

Properties

IUPAC Name

4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-18-11-5-4-9(19(13,16)17)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKGFPPFKNFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride typically involves multiple steps:

  • Formation of the Benzene Ring Substituents

      Step 1: The starting material, 4-methoxybenzenesulfonyl chloride, is reacted with pyrrolidine in the presence of a base such as triethylamine to form 4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonyl chloride.

      Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature to slightly elevated temperatures (20-50°C).

  • Purification

    • The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might involve continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions (room temperature to 60°C) in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Aqueous solutions of bases or acids can facilitate hydrolysis.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols or thiols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Agents
Research has shown that derivatives of benzenesulfonamide exhibit significant anticancer activity. The introduction of the pyrrolidinyl group enhances the biological activity of these compounds, making them potential candidates for further development in cancer therapy .

Drug Development

This compound serves as a building block for synthesizing more complex molecules used in drug formulations. It can be modified to create prodrugs, which are inactive compounds that become active upon metabolic conversion.

Case Study: Prodrug Formulations
Studies have indicated that sulfonamide-based prodrugs can improve bioavailability and reduce side effects compared to their active counterparts. The incorporation of the pyrrolidinyl moiety has been linked to enhanced pharmacokinetic properties, making these derivatives more effective in clinical settings .

Cosmetic Applications

In cosmetic formulations, this compound is explored for its potential as a stabilizing agent and active ingredient in skin care products.

Case Study: Skin Care Formulations
Recent research highlights the use of sulfonamide derivatives in topical applications due to their anti-inflammatory properties. The compound's ability to enhance skin penetration is particularly valuable for delivering active ingredients effectively .

Data Tables

Application AreaDescriptionExample Case Studies
Medicinal ChemistryIntermediate for synthesizing therapeutic agentsAnticancer agents with enhanced activity
Drug DevelopmentBuilding block for prodrugs with improved bioavailabilitySulfonamide-based prodrugs
Cosmetic ApplicationsStabilizing agent and active component in skin care productsAnti-inflammatory effects in topical formulations

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications, where the compound can modify proteins or other biomolecules through sulfonamide linkages.

Comparison with Similar Compounds

Structural and Electronic Comparison

The reactivity and applications of benzenesulfonyl chlorides depend on substituent effects. Below is a structural comparison with analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol)
Benzenesulfonyl chloride None (H) C₆H₅ClO₂S 176.62
p-Toluenesulfonyl chloride 4-CH₃ C₇H₇ClO₂S 190.65
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)- derivative 4-OCH₃, 3-CO-pyrrolidine C₁₂H₁₃ClNO₄S 302.75
4-(Pentadecafluoroheptyl)-benzenesulfonyl chloride 4-C₇F₁₅ C₁₃H₅ClF₁₅O₂S ~580.00 (estimated)

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) reduce electrophilicity at the sulfur center, slowing nucleophilic substitution.
  • Electron-withdrawing groups (e.g., perfluoroalkyl chains) enhance reactivity by stabilizing the transition state.

Reactivity in Nucleophilic Substitution

Sulfonyl chlorides undergo nucleophilic substitution with amines, alcohols, or other nucleophiles. Substituents critically influence reaction rates and conditions:

Compound Reactivity Profile Example Reaction
Benzenesulfonyl chloride Moderate reactivity; reacts at pH 9 in aqueous media Sulfonamide synthesis with 2-phenetidine
p-Toluenesulfonyl chloride Higher reactivity due to methyl group’s electron-donating effect Urea derivative synthesis (mp 132–133°C)
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)- derivative Expected lower reactivity due to steric bulk and mixed electronic effects Likely requires optimized conditions (e.g., polar aprotic solvents)
Perfluorinated derivatives High stability but reduced nucleophilic substitution due to strong electron-withdrawing effects Specialty polymer applications

Physical Properties

Melting points and solubility vary with substituent size and polarity:

Compound Melting Point Solubility
Benzenesulfonyl chloride ~69°C (literature) Low in water; soluble in organic solvents
p-Toluenesulfonyl chloride 69–71°C Similar to benzenesulfonyl chloride
N,N'-di-[4-(benzenesulfonyloxy)phenyl]urea 154–156°C Crystallizes in ethyl alcohol
4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)- derivative Not reported Likely soluble in DMF, DMSO

Notes:

  • The target compound’s melting point is unreported but expected to be lower than benzenesulfonyl chloride due to bulky substituents.
  • Perfluorinated derivatives exhibit high thermal stability but poor solubility in polar solvents .

Biological Activity

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride (CAS Number: 952946-98-4) is an organic compound notable for its sulfonyl chloride functional group, which is integral to its reactivity and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNO4SC_{12}H_{14}ClNO_{4}S, with a molecular weight of approximately 303.76 g/mol. The structure features a methoxy group, a pyrrolidine moiety, and a sulfonyl chloride group, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₄S
Molecular Weight303.76 g/mol
CAS Number952946-98-4
PurityMin. 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide and pyrrolidine components are crucial for modulating enzyme activities by mimicking natural substrates or binding to active sites. This interaction can lead to the inhibition of specific enzymes, making it a candidate for therapeutic applications.

Research Findings

Recent studies have explored the compound's potential in different biological contexts:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can possess anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the enzyme carbonic anhydrase. Results indicated that the compound could effectively reduce enzyme activity by binding to the active site, thus preventing substrate access.

Case Study 2: Antimicrobial Testing

In vitro tests evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting strong antimicrobial activity.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
N,N-Diethyl-4-methoxybenzenesulfonamideLacks pyrrolidine ringModerate enzyme inhibition
N-Cyclopentyl-4-methoxybenzenesulfonamideLacks pyrrolidinylcarbonyl groupLimited antimicrobial activity
4-MethoxybenzenesulfonamideLacks both pyrrolidine and carbonyl groupsMinimal biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride, and how can purity be assessed post-synthesis?

  • Methodological Answer : The compound is typically synthesized via sulfonation of a substituted benzene precursor followed by functionalization with pyrrolidin-1-ylcarbonyl and methoxy groups. Key steps include chlorosulfonation using reagents like chlorosulfonic acid and subsequent coupling reactions. Post-synthesis, purity is assessed via HPLC (to detect residual solvents or byproducts) and NMR spectroscopy (to confirm structural integrity, e.g., integration ratios for methoxy and pyrrolidine protons). Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended for purification .

Q. What are the typical applications of this compound in synthesizing biologically active molecules, and what coupling agents are effective?

  • Methodological Answer : This sulfonyl chloride serves as a key intermediate in synthesizing pharmaceuticals, such as sildenafil derivatives, where it acts as a sulfonylation reagent. Effective coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation. Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures ≤ 0°C) are critical to prevent hydrolysis of the sulfonyl chloride group .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Pre-drying storage vials with molecular sieves (3Å) minimizes moisture ingress. Stability should be monitored via periodic FT-IR analysis to detect hydrolysis (e.g., disappearance of the S–Cl stretch at ~1370 cm⁻¹) .

Advanced Research Questions

Q. How can solvolysis kinetics of this sulfonyl chloride be analyzed in fluorinated alcohols, and what parameters influence reaction rates?

  • Methodological Answer : Conduct solvolysis in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at varying temperatures (25–60°C). Monitor reaction progress via UV-Vis spectroscopy (tracking absorbance changes at ~260 nm) or conductometry (measuring chloride ion release). Reaction rates are influenced by solvent polarity, steric hindrance from the pyrrolidine group, and electron-withdrawing effects of the methoxy substituent. Use the Grunwald-Winstein equation to correlate solvent ionizing power with rate constants .

Q. What strategies mitigate decomposition during nucleophilic substitution reactions, particularly in aqueous media?

  • Methodological Answer : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems (water/dichloromethane). Alternatively, use microfluidic reactors to control mixing efficiency and reduce hydrolysis side reactions. Pre-activation of the sulfonyl chloride with DMAP (4-dimethylaminopyridine) can accelerate substitution while minimizing decomposition .

Q. How does the steric environment of the pyrrolidin-1-ylcarbonyl group affect reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The pyrrolidine ring introduces steric bulk, which can hinder transmetalation steps in palladium-catalyzed couplings. Optimize by using bulky phosphine ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate. Reaction efficiency can be quantified via GC-MS or HPLC-MS to compare yields with less hindered analogs. Computational modeling (DFT) may further elucidate steric effects on transition states .

Q. How to design stability-indicating assays for degradation products formed under accelerated storage conditions?

  • Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 14 days) and analyze degradation via LC-HRMS . Identify hydrolysis products (e.g., sulfonic acid derivatives) using fragmentation patterns. Validate assay specificity by spiking samples with synthetic degradation standards. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

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